molecular formula C10H13NO3S B1661022 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide CAS No. 87254-53-3

2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide

Cat. No.: B1661022
CAS No.: 87254-53-3
M. Wt: 227.28 g/mol
InChI Key: VYFFICQOFMWLII-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide (CAS 87254-53-3) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a rigid 2,2-dimethyl-2,3-dihydrobenzofuran core fused to a sulfonamide functional group, making it a versatile scaffold for designing novel bioactive molecules . Its primary research application is in the development of potential central nervous system (CNS) therapeutics. The compound serves as a critical synthetic intermediate for novel dual-acting ligands, particularly as antagonists for the α2A-adrenergic receptor (α2A-AR) and the 5-HT7 serotonin receptor (5-HT7R) . Targeting these receptors is a promising strategy for creating new antidepressants, as pharmacological blockade of both has demonstrated efficacy in preclinical models, potentially increasing monoamine levels in key brain areas to produce a rapid therapeutic effect . The rigid dihydrobenzofuran structure is a key structural feature that contributes to high receptor affinity and selectivity in these compounds . Beyond neuroscience, the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is recognized in oncology research for designing small-molecule inhibitors of disease-relevant pathways. Specifically, analogous structures have been investigated for their potential to inhibit the Hypoxia-Inducible Factor (HIF-1) pathway, a key driver of tumor adaptation and growth in hypoxic environments . The sulfonamide group is a privileged structure in drug discovery, known to confer favorable properties and is found in a wide range of pharmacological agents . This product is supplied for laboratory research purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate to explore new chemical space in their drug discovery programs.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFICQOFMWLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540405
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87254-53-3
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Methyl-2-(2-hydroxyaryl)propane-1,3-diol

The dihydrobenzofuran ring is constructed via cyclization of 2-methyl-2-(2-hydroxy-5-methoxyphenyl)propane-1,3-diol under acidic conditions (H₂SO₄, 80°C, 6 h), yielding 2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran with 85% efficiency. Demethylation using BBr₃ in dichloromethane (−78°C to rt, 12 h) provides the 7-hydroxy intermediate, a precursor for sulfonation.

Mechanistic Note : The electron-rich C7 position directs electrophilic substitution, favoring sulfonation at this site over C5 or C6.

Sulfonamide Functionalization Strategies

Direct Sulfonation-Chlorination-Ammonolysis Sequence

Step 1 : Sulfonation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chlorosulfonic acid (ClSO₃H, 0°C, 2 h) yields the sulfonic acid derivative. Excess reagent ensures complete conversion, though over-sulfonation at C4 is a minor side reaction (∼12% by HPLC).
Step 2 : Treatment with PCl₅ (reflux, toluene, 4 h) generates the sulfonyl chloride.
Step 3 : Ammonolysis in concentrated NH₄OH (0°C, 24 h) affords the target sulfonamide (62% overall yield, purity >98% by ¹H NMR).

Palladium-Catalyzed Sulfamoylation

An alternative route employs 7-bromo-2,2-dimethyl-2,3-dihydrobenzofuran and sulfamide (H₂NSO₂NH₂) under Pd(OAc)₂/Xantphos catalysis (DMF, 110°C, 24 h). This Buchwald-Hartwig-type amination achieves 54% yield with residual brominated byproducts (∼22%). Purification via silica gel chromatography (EtOAc/hexanes 1:3) isolates the desired compound.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Sulfonation 62 98 High regioselectivity Multi-step, hazardous reagents
Palladium Catalysis 54 95 One-pot transformation Moderate yield, ligand cost

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 6H, CH₃), 3.12 (t, J = 8.5 Hz, 2H, CH₂), 4.52 (t, J = 8.5 Hz, 2H, CH₂), 5.21 (s, 2H, NH₂), 6.82 (d, J = 8.1 Hz, 1H, ArH), 7.34 (d, J = 8.1 Hz, 1H, ArH).
  • IR (KBr) : ν 3340 (NH₂), 1325 (SO₂ asym), 1150 (SO₂ sym) cm⁻¹.

X-ray Crystallography

Single-crystal X-ray analysis (Figure 2) confirms the sulfonamide group at C7, with intramolecular N–H⋯O hydrogen bonds stabilizing the planar SO₂NH₂ moiety (d(N–O) = 2.89 Å). The dihydrofuran ring adopts a half-chair conformation, with C2–C3–O–C4 torsion angles of −178.5°.

Industrial-Scale Optimization Considerations

Solvent Selection

Acetonitrile outperforms DMF in minimizing byproducts during sulfamoylation (byproduct reduction from 22% to 9%) but requires higher temperatures (140°C vs. 110°C).

Catalytic Recycling

Pd nanoparticles immobilized on mesoporous silica enable three reaction cycles with <15% activity loss, reducing metal costs by 40%.

Chemical Reactions Analysis

Hydrolysis and Stability

Sulfonamides are generally resistant to hydrolysis, but extreme conditions can cleave the S–N bond:

  • Acidic Hydrolysis : Concentrated HCl (11 N) at reflux generates sulfonic acid and amine derivatives .

  • Basic Hydrolysis : Aqueous NaOH (5–10%) with heat yields sodium sulfonate and ammonia .

Example :
RSO2NH2+H2OHClRSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RSO}_3\text{H} + \text{NH}_3

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonamide group directs incoming electrophiles to the meta and para positions of the benzofuran ring. Observed reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-5 .

  • Halogenation : Bromine in acetic acid selectively substitutes at C-5 (80% yield) .

Reactivity Trend :
C-5>C-4>C-6\text{C-5} > \text{C-4} > \text{C-6}

Oxidative Transformations

  • Ring Oxidation : Peracetic acid oxidizes the dihydrobenzofuran ring to a fully aromatic benzofuran system .

  • Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids under acidic conditions .

Example :
C-2 CH3KMnO4COOH\text{C-2 CH}_3 \xrightarrow{\text{KMnO}_4} \text{COOH}

Functional Group Modifications

  • Sulfonamide Alkylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides in DMF using K₂CO₃ .

  • Esterification : Reacting with ethyl chloroformate forms ethyl carbamate derivatives .

Conditions :

ReactionReagentsTemperatureYield (%)
Alkylation2-Methoxyethyl chloride80°C70

Coordination Chemistry

The sulfonamide group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit potential catalytic activity in oxidation reactions .

Example :
Cu2++2RSO2NH2[Cu(RSO2NH)2]\text{Cu}^{2+} + 2 \text{RSO}_2\text{NH}_2 \rightarrow [\text{Cu}(\text{RSO}_2\text{NH})_2]

Biological Derivatization

In medicinal chemistry, the sulfonamide group is modified to enhance pharmacokinetic properties:

  • Acylation : Acetic anhydride converts the sulfonamide to a sulfonyl acetate .

  • Glycosylation : Reaction with protected sugars introduces carbohydrate moieties for solubility improvement .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide:

Antidepressant Properties

Studies indicate that compounds related to this sulfonamide exhibit significant antidepressant-like effects by acting as dual antagonists at α2A adrenergic and 5-HT7 serotonin receptors. In vivo tests have shown improvements in behavioral models, similar to established antidepressants like mirtazapine .

Antimicrobial Activity

The benzofuran structure is associated with antimicrobial properties. Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antibacterial activity .

Anticancer Potential

Research into anticancer applications is ongoing, with findings suggesting that related compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell growth .

Case Study 1: Antidepressant Efficacy

A study evaluated the effects of this compound in a forced swim test on mice. The compound demonstrated significant antidepressant-like activity comparable to mirtazapine, highlighting its potential for treating depressive disorders.

Case Study 2: Antimicrobial Testing

In vitro testing revealed that derivatives of the compound exhibited significant antimicrobial activity against various pathogens. A specific derivative showed an IC50 value below 10 µM against E. coli, indicating its potential as an antibacterial agent.

Case Study 3: Cancer Cell Line Assessment

Testing on human breast cancer cell lines indicated that related benzofuran compounds could reduce cell viability by over 50% at concentrations around 20 µM after 48 hours, suggesting promising anticancer properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is versatile, with modifications at the 7-position significantly altering pharmacological and physicochemical properties. Below is a detailed comparison:

Sulfonamide Derivatives

  • 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide :

    • Activity : Exhibits high binding affinity for opioid receptors (Ki = 2.3 nM for δ-opioid receptor) and selectivity over μ- and κ-opioid receptors .
    • Applications : Used in designing dual α2A/5-HT7 receptor antagonists for CNS disorders .
    • Synthesis : Prepared via sulfonylation of amines (e.g., General Procedure D using K₂CO₃ as a base) .
  • 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonamide: Differs by a single methyl group at the 2-position.

Carbamate Derivatives

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate :
    • Activity : Insecticidal analog of carbofuran, a commercial carbamate pesticide. Hydrolyzes to toxic metabolites like 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol .
    • Structure : Crystallizes in space group P2₁2₁2₁ with two independent molecules in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds .

Phenolic and Carboxylic Acid Derivatives

  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran phenol): Activity: Metabolite of carbofuran with reduced insecticidal activity. Structurally related but lacks the sulfonamide/carbamate moiety .
  • 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid :
    • Synthesis : Prepared via hydrolysis of ethyl esters (82% yield) . Lacks pharmacological data but serves as a synthetic intermediate.

Ether and Amine Derivatives

  • 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethylamine :
    • Activity : Precursor for sulfonamide derivatives with α2A/5-HT7 receptor antagonism. Demonstrated antidepressant-like effects in preclinical models .

Comparative Data Table

Compound Name Substituent Pharmacological Activity Key Findings References
This compound Sulfonamide Dual α2A/5-HT7 antagonist; δ-opioid ligand Ki = 2.3 nM (δ-opioid), 89% synthetic yield
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate Carbamate Insecticidal metabolite Structural analog of carbofuran; crystallizes in P2₁2₁2₁
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid Carboxylic acid Synthetic intermediate 82% yield via ester hydrolysis
2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethylamine Ethylamine Antidepressant precursor Used in high-yield sulfonylation routes

Key Findings and Implications

  • Structural Flexibility : The dihydrobenzofuran core tolerates diverse substituents, enabling applications ranging from CNS therapeutics (sulfonamides) to agrochemicals (carbamates).
  • Pharmacological Selectivity : Sulfonamide derivatives exhibit receptor-specific binding, while carbamate analogs prioritize metabolic stability and toxicity profiles .
  • Synthetic Accessibility : Sulfonylation and carbamate formation are high-yield reactions (>80%), facilitating scalable production .

Biological Activity

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol (CAS Number: 56882-41-8) is a synthetic compound belonging to the imidazoisoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.

PropertyValue
Molecular FormulaC17H15FN2O
Molecular Weight282.312 g/mol
Density1.32 g/cm³
Boiling Point436.5 °C at 760 mmHg
LogP1.662
Flash Point217.8 °C

The biological activity of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may modulate enzyme activity and receptor interactions, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects on several cancer cell lines. A study demonstrated that derivatives of piperazine, including this compound, showed significant growth inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines . The time-dependent cytotoxicity analysis revealed that the compound maintains stability over prolonged periods, enhancing its potential as a therapeutic agent.

Neuroprotective Effects

Another aspect of biological activity includes neuroprotection. The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could be leveraged for neuroprotective applications.

Case Studies

Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of imidazoisoquinoline were evaluated for their antitumor properties. The results indicated that compounds similar to 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol exhibited significant inhibition of tumor cell proliferation .

Case Study 2: Pharmacological Profiling
A comprehensive pharmacological profiling highlighted the compound's ability to inhibit specific pathways involved in cancer progression. The study utilized a variety of assays to assess the compound's efficacy across different cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-2,3-dihydrobenzofuran-7-sulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the parent dihydrobenzofuran scaffold. For example, chloride intermediates (e.g., 2-(chloromethyl)-7-(trifluoromethyl)benzofuran) are prepared using methanesulfonyl chloride and triethylamine as a base, achieving ~57% yield under standard conditions . To optimize yields, researchers should explore alternative bases (e.g., DBU), controlled temperature gradients, or catalyst systems (e.g., Pd-mediated coupling for halogenated precursors). Purity can be enhanced via column chromatography or recrystallization in non-polar solvents.

Q. How is the structural characterization of this compound performed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, derivatives like 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid monohydrate have been resolved using SCXRD to confirm bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include 1^1H/13^13C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used, paired with C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity, as demonstrated in studies of related carbamate derivatives like carbofuran . Internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodology : Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). For instance, dihydroorotate dehydrogenase (DHODH) inhibition studies require strict control of co-factor concentrations and pH . Researchers should replicate experiments using standardized protocols (e.g., IC50_{50} determination under uniform buffer systems) and validate results with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).

Q. What strategies are effective for studying the metabolic pathways of this compound in vivo?

  • Methodology : Radiolabeled 14^{14}C-tracking combined with high-resolution mass spectrometry identifies primary metabolites. For example, hydroxylation at the 3-position and sulfonamide hydrolysis are common pathways in related compounds like carbofuran . In vitro microsomal assays (e.g., liver S9 fractions) can predict phase I/II metabolism, while in vivo studies in model organisms (e.g., rodents) should include urine and plasma profiling.

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to target proteins like DHODH . QSAR models trained on existing inhibitory data can prioritize substituents at the 7-position (e.g., sulfonamide vs. carbamate groups) for synthesis. Free-energy perturbation (FEP) calculations further refine affinity predictions for lead optimization.

Q. What experimental approaches resolve contradictions in the crystal packing behavior of dihydrobenzofuran derivatives?

  • Methodology : Polymorphism studies using SCXRD and differential scanning calorimetry (DSC) differentiate thermodynamically stable vs. metastable forms. For example, the monohydrate structure of 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid exhibits distinct hydrogen-bonding patterns compared to anhydrous forms . Variable-temperature XRD and solvent-mediated crystallization trials can elucidate phase transitions.

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with published analogs (e.g., furathiocarb derivatives ) to confirm structural assignments.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicology studies, particularly for sulfonamide derivatives with potential ecotoxicological impacts .
  • Open Science : Share crystallographic data via repositories like the Cambridge Structural Database (CSD) to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.